molecular formula C36H63N3O9 B1631629 3,9,15-tri(butan-2-yl)-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

3,9,15-tri(butan-2-yl)-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

Cat. No.: B1631629
M. Wt: 681.9 g/mol
InChI Key: TWHBYJSVDCWICV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Enniatin A is a cyclohexadepsipeptide, a type of secondary metabolite produced by various Fusarium species of fungi. It is composed of alternating residues of three N-methyl amino acids and three hydroxy acids. Enniatin A was first isolated from the fungus Fusarium orthoceras var. enniatinum in 1947 and has since been recognized for its diverse biological activities, including antifungal, antibiotic, and cytotoxic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Enniatin A is biosynthesized by a multifunctional enzyme known as enniatin synthetase. This enzyme facilitates the formation of the cyclohexadepsipeptide structure by alternating between N-methyl amino acids and hydroxy acids. The synthetic route involves the use of specific amino acids such as valine, leucine, and isoleucine, along with hydroxy acids like hydroxyisovaleric acid .

Industrial Production Methods: Industrial production of enniatin A typically involves the cultivation of Fusarium species under controlled conditions to maximize yield. The fungi are grown in nutrient-rich media, and the enniatin A is extracted and purified using chromatographic techniques. Advances in fermentation technology and genetic engineering have further optimized the production process .

Chemical Reactions Analysis

Types of Reactions: Enniatin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Enniatin A has a wide range of scientific research applications across various fields:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Enniatin A exerts its effects primarily through its ionophoric properties, which enable it to transport ions across cell membranes. This disrupts the ionic balance within cells, leading to various biological effects. Enniatin A interacts with store-operated calcium channels and mitochondrial permeability transition pores, affecting calcium fluxes and mitochondrial function . These interactions can induce cell death through apoptosis, making enniatin A a potent cytotoxic agent .

Comparison with Similar Compounds

Uniqueness of Enniatin A: Enniatin A is unique due to its specific combination of amino acids and hydroxy acids, which confer distinct biological activities. Its ionophoric properties and ability to disrupt calcium homeostasis set it apart from other enniatins .

Properties

Molecular Formula

C36H63N3O9

Molecular Weight

681.9 g/mol

IUPAC Name

3,9,15-tri(butan-2-yl)-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C36H63N3O9/c1-16-22(10)25-34(43)46-29(20(6)7)32(41)38(14)27(24(12)18-3)36(45)48-30(21(8)9)33(42)39(15)26(23(11)17-2)35(44)47-28(19(4)5)31(40)37(25)13/h19-30H,16-18H2,1-15H3

InChI Key

TWHBYJSVDCWICV-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C

Canonical SMILES

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C

Pictograms

Acute Toxic

Synonyms

antibiotic 86-88
enniatin A
enniatin B
enniatin C
enniatins

Origin of Product

United States

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